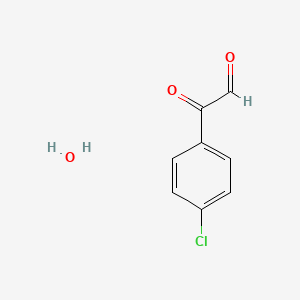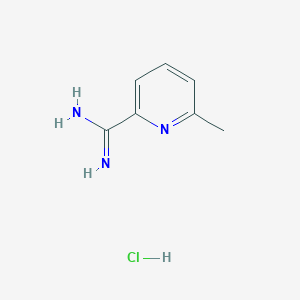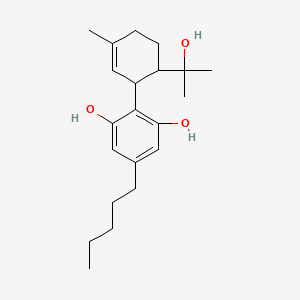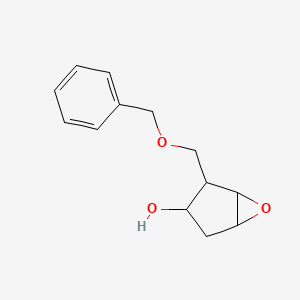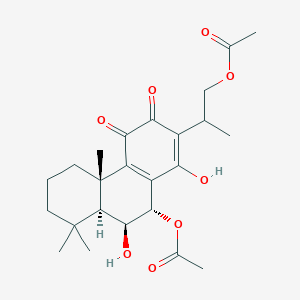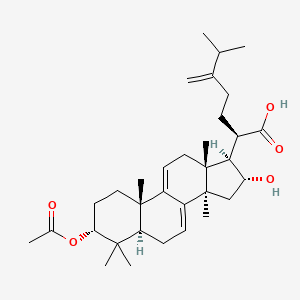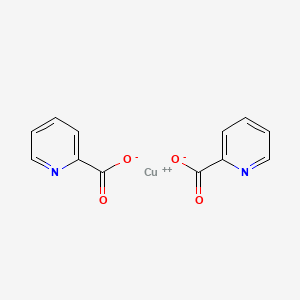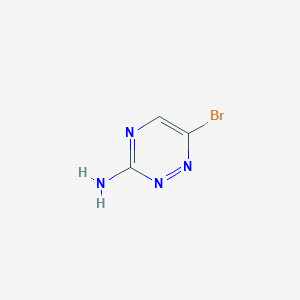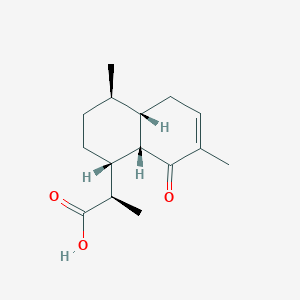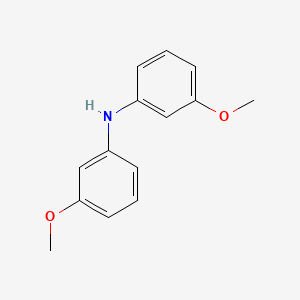
Bis(3-methoxyphenyl)amine
Descripción general
Descripción
Bis(3-methoxyphenyl)amine is a compound with the molecular formula C14H15NO2 . It is also known by other names such as 3-Methoxy-N-(3-methoxyphenyl)aniline and Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- . The molecular weight of this compound is 229.27 g/mol .
Molecular Structure Analysis
The molecular structure of Bis(3-methoxyphenyl)amine consists of two phenyl rings each substituted with a methoxy group and connected by an amine group . The InChI code for this compound isInChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 . Physical And Chemical Properties Analysis
Bis(3-methoxyphenyl)amine has several computed properties. It has a molecular weight of 229.27 g/mol, an XLogP3 of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 229.110278721 g/mol . It has a topological polar surface area of 30.5 Ų and a heavy atom count of 17 . The compound is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Catalyst in Aerobic Thiophenol Oxidation
Bis(3-methoxyphenyl)amine can be used as a catalyst in the aerobic oxidation of thiophenols, leading to the synthesis of disulfides . This process eliminates the need for expensive stoichiometric oxidants and minimizes the formation of over-oxidized by-products . The catalyst can be efficiently recovered for reuse without loss of activity, making this a sustainable and cost-effective catalytic approach .
Hole-Transporting Material for Perovskite Solar Cells
Bis(3-methoxyphenyl)amine can be used as a hole-transporting material (HTM) in perovskite solar cells . HTMs extract positive charges from the active light absorber and transmit them to the electrode . This new hole transporter has the potential to replace spiro-OMeTAD .
Modulating the π-Bridged Units in Hole-Transporting Materials
Bis(3-methoxyphenyl)amine can be used to modulate the electron-deficiency of the π-bridged units in hole-transporting materials (HTMs) for improving hole mobility and the performances of perovskite solar cells (PSC) devices .
Organic Synthesis
Bis(3-methoxyphenyl)amine can be used in organic synthesis . Polymer catalysts, which feature catalytically active functional groups integrated into their polymer structure, are widely used in the field of organic synthesis .
Asymmetric Synthesis
Bis(3-methoxyphenyl)amine can be used in asymmetric synthesis . Due to the high stability and non-volatile nature of polymers, the advantages of using recyclable polymer catalysts over traditional small molecule catalysts are their being non-corrosive and eco-friendly, with fewer disposal problems and easy recovery .
Synthesis of Disulfides
Bis(3-methoxyphenyl)amine can be used in the synthesis of disulfides . The oxidative coupling of thiols serves as a fundamental pathway for the production of disulfides, which are vital in both chemical and biological processes .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is suggested that it may interact with its targets through hydrogen bonding or other types of chemical interactions . More detailed studies are required to elucidate the exact mechanism.
Biochemical Pathways
The biochemical pathways affected by Bis(3-methoxyphenyl)amine are currently unknown
Propiedades
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTJWELGLJHXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578736 | |
| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methoxyphenyl)amine | |
CAS RN |
92248-06-1 | |
| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

